molecular formula C7H10N2O3 B3066961 3,4,6-Trimethoxypyridazine CAS No. 98334-82-8

3,4,6-Trimethoxypyridazine

Cat. No.: B3066961
CAS No.: 98334-82-8
M. Wt: 170.17 g/mol
InChI Key: HAZXUAWBUJFSEJ-UHFFFAOYSA-N
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Description

3,4,6-Trimethoxypyridazine is a chemical compound with the molecular formula C7H10N2O3 It belongs to the class of pyridazine derivatives, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trimethoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. One common method includes the reaction of 3,4,6-trichloropyridazine with sodium methoxide (NaOMe) in methanol. This reaction proceeds under reflux conditions, leading to the formation of the desired trimethoxylated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trimethoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where methoxy groups can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield partially or fully reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyridazines.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of reduced pyridazine derivatives.

Scientific Research Applications

3,4,6-Trimethoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6-Trimethoxypyridazine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, its structural analogs have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation

Comparison with Similar Compounds

  • 3,4,5-Trimethoxypyridazine
  • 3,4-Dimethoxypyridazine
  • 3,6-Dimethoxypyridazine

Comparison: 3,4,6-Trimethoxypyridazine is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3,4,6-trimethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)8-9-7(5)12-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZXUAWBUJFSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548145
Record name 3,4,6-Trimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98334-82-8
Record name 3,4,6-Trimethoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98334-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,6-Trimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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